

# Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,8-Diiodonaphthalene

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## Compound of Interest

Compound Name: 1,8-Diiodonaphthalene

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These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of **1,8-diiodonaphthalene** in various palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of this substrate, owing to the peri-relationship of the two iodine atoms, offer access to a diverse range of polycyclic aromatic hydrocarbons and heterocyclic systems of significant interest in medicinal chemistry, materials science, and drug development.

## Suzuki-Miyaura Coupling: Synthesis of Fluoranthenes and Hydroxyfluoranthenes

The Suzuki-Miyaura coupling of **1,8-diiodonaphthalene** with arylboronic acids provides a powerful route to synthesize fluoranthene derivatives through a sequential cross-coupling and intramolecular C-H arylation cascade. [1][2] Additionally, a domino reaction sequence involving a Suzuki-Miyaura coupling with 2-furylboronic acid enables the synthesis of hydroxyfluoranthenes. [3][4]

## Quantitative Data for Suzuki-Miyaura Reactions

Entry	Arylboronic Acid/Ester	Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Thiophene-3-ylboronic acid	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	Acenaphtho[1,2-b]thiophene	76	[1]
2	3-Furanylboronic acid	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	Acenaphtho[1,2-b]furan	54	[1]
3	2-Benzofuranylboronic acid	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	Benzobaphtho[1,2-d]furan	86	[1]
4	Pyrazole-4-boronic acid pinacol ester	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	7H-Indeno[1,2,3-cd]indazole	45	[1]
5	Pyridine-3-boronic acid	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	Benzol[mn]phenanthridine	62	[1]
6	Pyrimidine-5-boronic acid	Pd(dpfp)Cl <sub>2</sub> ·CH <sub>2</sub> Cl <sub>2</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-dioxane	100	24	Dibenz{o[de,g]}quinazoline	55	[1]

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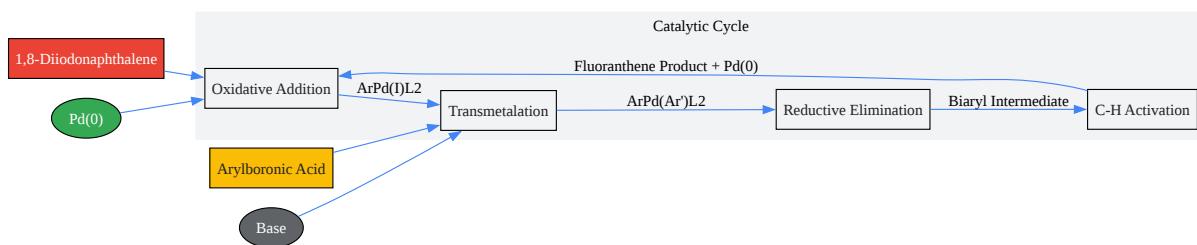
7	2-Furylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	EtOH/H <sub>2</sub> O	80	50	Hydroxyfluoranthene derivatives	up to 92	[3][4]
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## Experimental Protocol: Synthesis of Acenaphthylene-fused Heteroarenes

[1]

- To a flame-dried Schlenk tube, add **1,8-diiodonaphthalene** (1.0 equiv.), the heteroarylboronic acid or ester (1.2 equiv.), and potassium phosphate (K<sub>3</sub>PO<sub>4</sub>, 3.0 equiv.).
- Evacuate and backfill the tube with argon three times.
- Add Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (5 mol%) and anhydrous 1,4-dioxane.
- Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.



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Caption: Suzuki-Miyaura/C-H Activation Cascade.

## Sonogashira Coupling: Synthesis of 1-Iodo-8-alkynylnaphthalenes and Phenalenones

The Sonogashira coupling of **1,8-diiodonaphthalene** can be controlled to achieve selective mono-alkynylation, providing valuable 1-iodo-8-alkynylnaphthalene intermediates. [4][5] These intermediates can be further functionalized, for instance, in domino reactions to construct more complex polycyclic systems. [3] A one-pot domino reaction involving Sonogashira coupling with tertiary propargylic alcohols leads to the formation of phenalenone derivatives. [6]

## Quantitative Data for Sonogashira Coupling

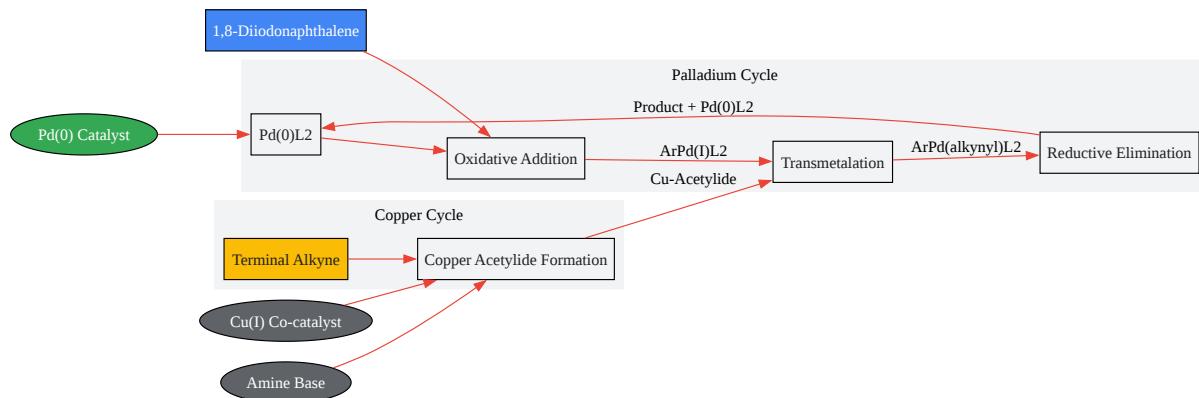
	Entry		Alkyne		Catalyst (mol%)		Co-catalyst (mol%)		Base		Solvent		Temp (°C)		Time (h)	
Product		Yield (%)		Reference												
1		1-Phenyl-2-propyn-1-ol														
Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (7)		CuI (14)		Et <sub>3</sub> N		THF		rt		12		1-(3-Hydroxy-3-phenylprop-1-yn-1-yl)-8-iodonaphthalene		71	[4][5]	
2		1-Ethynyl-4-nitrobenzene		Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (7)		CuI (14)		Et <sub>3</sub> N		THF		rt		12	1-Iodo-8-((4-nitrophenyl)ethynyl)naphthalene   86   [4]	
3		2-Methyl-3-butyn-2-ol		Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub>		CuI		Et <sub>3</sub> N		THF		rt then reflux		12	Phenalenone derivative   -   [6]	

Note: An excess of **1,8-diiodonaphthalene** (4 equivalents) is crucial to minimize the formation of dialkynylation products. The unreacted starting material can be recovered. [5]

## Experimental Protocol: Selective Mono-alkynylation of 1,8-Diiodonaphthalene

[5]

- To a solution of **1,8-diiodonaphthalene** (4.0 equiv.) in a mixture of triethylamine ( $\text{Et}_3\text{N}$ ) and tetrahydrofuran (THF), add the terminal alkyne (1.0 equiv.).
- Add bis(triphenylphosphine)palladium(II) chloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 7 mol%) and copper(I) iodide ( $\text{CuI}$ , 14 mol%).
- Stir the reaction mixture at room temperature for 12 hours.
- After completion, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the 1-iodo-8-alkynylnaphthalene product.

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Caption: Sonogashira Coupling Catalytic Cycles.

## Aminocarbonylation: Synthesis of N-Substituted Naphthalimides

The palladium-catalyzed aminocarbonylation of **1,8-diiodonaphthalene** offers a direct route to 1,8-naphthalimide derivatives. The reaction outcome is highly dependent on the stoichiometry of the amine nucleophile. A low amine-to-substrate ratio favors the formation of N-substituted imides through a cyclization reaction, while a high ratio leads to the formation of dicarboxamides. [7]

## Quantitative Data for Aminocarbonylation

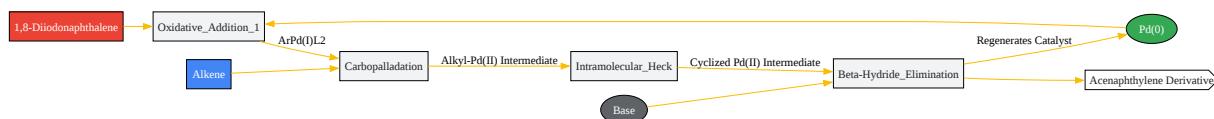
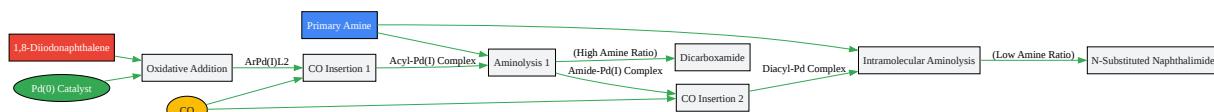
Entry	Amine	Amin e/Substrate Ratio	Catal yst (mol %)	Ligan d (mol %)	CO Press ure (bar)	Temp (°C)	Produ ct	Yield (%)	Refer ence
1	Primary Amine	Low	Pd(OAc) <sub>2</sub>	PPh <sub>3</sub>	-	-	1,8-naphthalimide	Good	[7]
2	Primary Amine	High	Pd(OAc) <sub>2</sub>	PPh <sub>3</sub>	-	-	Dicarboxamide	Good	[7]
3	(Sax)-BINA M	-	Pd(OAc) <sub>2</sub>	PPh <sub>3</sub>	80	100	Dicarboxamide	65	[8]

## Experimental Protocol: Synthesis of N-Substituted 1,8-Naphthalimides

[7]

- In a pressure reactor, place **1,8-diiodonaphthalene** (1.0 equiv.), palladium(II) acetate (Pd(OAc)<sub>2</sub>, mol%), and triphenylphosphine (PPh<sub>3</sub>, mol%).
- Add the primary amine (low amine/substrate ratio for imide formation) and the solvent.
- Pressurize the reactor with carbon monoxide (CO) to the desired pressure.
- Heat the reaction mixture to the specified temperature for the required time.
- After cooling and venting the reactor, dilute the reaction mixture with an appropriate solvent.
- Filter the mixture to remove the catalyst.

- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the product by recrystallization or column chromatography.



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